[2-(Trifluoromethyl)-1,3-oxazol-4-yl]methanol
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Overview
Description
[2-(Trifluoromethyl)-1,3-oxazol-4-yl]methanol is a chemical compound that features a trifluoromethyl group attached to an oxazole ring, which is further connected to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the metal-free oxidative trifluoromethylation of indoles using CF3SO2Na under mild conditions . This method selectively introduces the trifluoromethyl group to the desired position on the oxazole ring.
Industrial Production Methods
Industrial production of [2-(Trifluoromethyl)-1,3-oxazol-4-yl]methanol may involve scalable and efficient synthetic routes that ensure high yield and purity. The use of trifluoromethyl ketones as intermediates is a common approach, as they are valuable synthetic targets and can be efficiently transformed into the desired compound .
Chemical Reactions Analysis
Types of Reactions
[2-(Trifluoromethyl)-1,3-oxazol-4-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.
Substitution: The trifluoromethyl group can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce a variety of functionalized oxazole compounds.
Scientific Research Applications
[2-(Trifluoromethyl)-1,3-oxazol-4-yl]methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Mechanism of Action
The mechanism of action of [2-(Trifluoromethyl)-1,3-oxazol-4-yl]methanol involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to form strong interactions with biological molecules, leading to its effects on cellular processes. The oxazole ring provides a stable framework for these interactions, making the compound a valuable tool in various applications .
Comparison with Similar Compounds
Similar Compounds
3-Trifluoromethyl-1,2,4-triazole: This compound features a trifluoromethyl group attached to a triazole ring and is used in similar applications.
α-Trifluoromethylstyrene: This compound is a versatile synthetic intermediate used in the preparation of more complex fluorinated compounds.
Uniqueness
[2-(Trifluoromethyl)-1,3-oxazol-4-yl]methanol is unique due to its combination of a trifluoromethyl group and an oxazole ring, which provides distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
[2-(trifluoromethyl)-1,3-oxazol-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3NO2/c6-5(7,8)4-9-3(1-10)2-11-4/h2,10H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVDDMIIYSKFOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(O1)C(F)(F)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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